3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to a class of imidazo[2,1-b][1,3]thiazinium derivatives, characterized by a fused bicyclic system combining imidazole and thiazine rings. The structure features a 2,3-dihydrobenzo[b][1,4]dioxin substituent at position 3 and a phenyl group at position 1. The bromide counterion stabilizes the positively charged imidazothiazinium core.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O2S.BrH/c1-2-5-16(6-3-1)22-14-17(21-9-4-12-25-20(21)22)15-7-8-18-19(13-15)24-11-10-23-18;/h1-3,5-8,13-14H,4,9-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUEWZNYTWGPX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including enzyme inhibition properties and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines elements of benzodioxane and imidazothiazine. The molecular formula is , with a molecular weight of approximately 396.3 g/mol. The presence of the benzodioxane moiety suggests potential interactions with biological targets, particularly in enzyme inhibition.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxane have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Effective inhibition of AChE is significant for treating Alzheimer's disease (AD) .
- α-Glucosidase Inhibition : The compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is beneficial for managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
Study 1: Synthesis and Biological Evaluation
In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of benzodioxane and evaluated their inhibitory effects on AChE and α-glucosidase. Among these derivatives, the one structurally related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin exhibited significant inhibition rates .
| Compound | AChE Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| Compound A | 65% | 72% |
| Compound B | 70% | 75% |
| Target Compound | 80% | 78% |
Study 2: Mechanistic Insights
A review on diazepine derivatives emphasized the importance of structural features in determining biological activity. The imidazo[2,1-b][1,3]thiazine scaffold has been associated with various biological activities including anti-cancer properties and enzyme inhibition . The interactions between the thiazine nitrogen and target enzymes play a critical role in the inhibition mechanism.
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent for conditions like Alzheimer's disease and Type 2 diabetes. Its ability to inhibit key enzymes involved in neurotransmission and glucose metabolism highlights its dual therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives reported in the literature. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.
Key Observations
Core Heterocycles :
- The target compound shares the imidazo[2,1-b][1,3]thiazinium core with but differs from thiadiazole-containing analogs (e.g., 10c , 10d ). Thiazinium systems may exhibit distinct electronic properties due to the larger ring size and delocalized charge .
Bromine or fluorine substituents (e.g., 10c, 10d, ) improve metabolic stability but may reduce solubility compared to hydroxy or ethoxy groups .
Low yields (e.g., 7% for compound 9m in ) suggest challenges in optimizing reactions for fused heterocycles.
Spectroscopic Data :
- Analogs like 10c show characteristic IR peaks for NH (3142 cm⁻¹) and aromatic protons in NMR (δ 6.89–8.64 ppm), which could guide characterization of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
